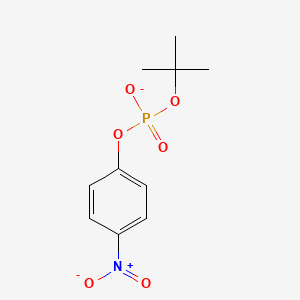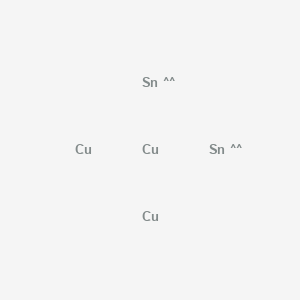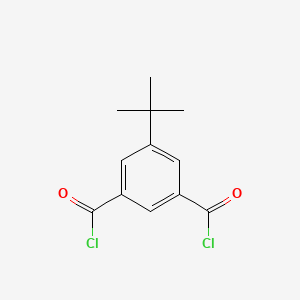
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two carbonyl chloride groups attached to a benzene ring, with a tert-butyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- typically involves the chlorination of the corresponding dicarboxylic acid or its derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water or moisture, the acyl chloride groups hydrolyze to form the corresponding dicarboxylic acid.
Applications De Recherche Scientifique
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound is used in the preparation of polyesters and polyamides.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- involves the reactivity of its acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride, 5-chloro-: This compound has a chlorine atom at the 5-position instead of a tert-butyl group.
1,3-Benzenedicarbonyl dichloride, 5-methoxy-: This compound has a methoxy group at the 5-position.
The presence of different substituents at the 5-position affects the reactivity and applications of these compounds. The tert-butyl group in 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- provides steric hindrance, which can influence the compound’s reactivity and stability .
Propriétés
Numéro CAS |
13239-25-3 |
|---|---|
Formule moléculaire |
C12H12Cl2O2 |
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
5-tert-butylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(2,3)9-5-7(10(13)15)4-8(6-9)11(14)16/h4-6H,1-3H3 |
Clé InChI |
PEZDGINXZHEJFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




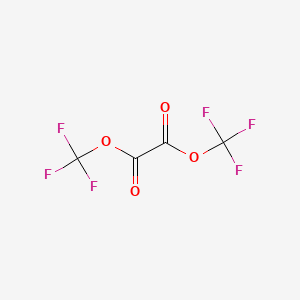
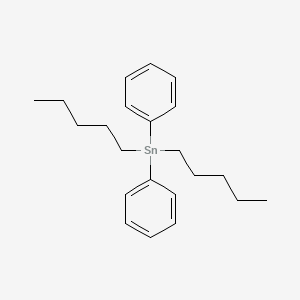
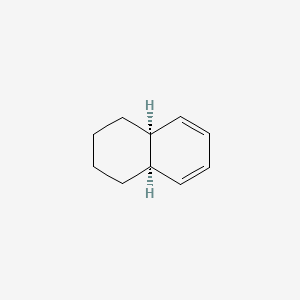
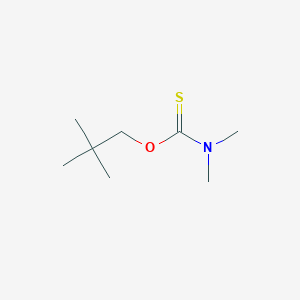
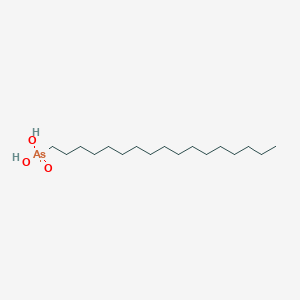
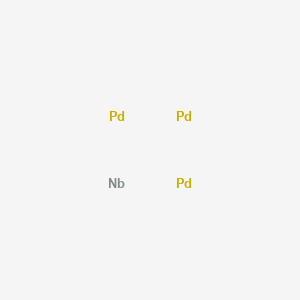
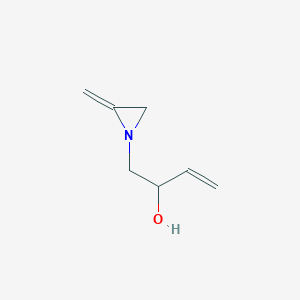
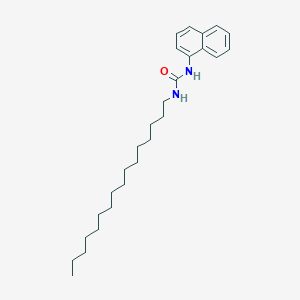
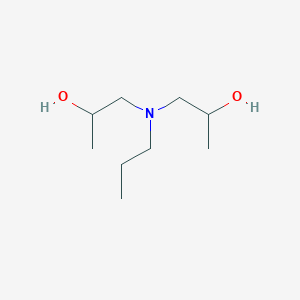
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
